molecular formula C7H13NO2 B13248895 2-(2-aminocyclopentyl)acetic Acid

2-(2-aminocyclopentyl)acetic Acid

Cat. No.: B13248895
M. Wt: 143.18 g/mol
InChI Key: IMDAVSSIQLXONL-UHFFFAOYSA-N
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Description

2-(2-Aminocyclopentyl)acetic Acid is a synthetic alicyclic β-amino acid that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features a cyclopentane ring fused to an amino-acetic acid chain, making it a conformationally constrained analog of simpler amino acids. Such constrained structures are of high interest in pharmaceutical research for the design of novel pharmacologically active compounds . Researchers utilize this scaffold and similar cyclic β-amino acids in the investigation of enzyme inhibitors . For instance, cyclopentyl-based scaffolds have been explored in the design of inhibitors for metabolic enzymes like glycerol-3-phosphate acyltransferase (GPAT), a target studied in the context of obesity and diabetes . Furthermore, this compound is useful for studying stereochemistry and developing analytical methods, such as enantioselective separations on chiral stationary phases, which are crucial for confirming the enantiomeric purity of chiral molecules . As a versatile chiral pool synthon, it can be used to create peptidomimetics or complex molecular architectures with potential biological activity. 2-(2-Aminocyclopentyl)acetic Acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(2-aminocyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(6)4-7(9)10/h5-6H,1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAVSSIQLXONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-aminocyclopentyl)acetic Acid Isomers

According to a comprehensive dissertation on the synthesis and conformational studies of this compound, the preparation involves:

  • Starting from cyclopentane derivatives, the amino group is introduced at the 2-position of the cyclopentyl ring.
  • The carboxylic acid function on the acetic acid side chain is activated (e.g., converted to acid halides, anhydrides, or esters) to facilitate nucleophilic attack by the amino group or subsequent peptide coupling.
  • The use of protecting groups like Fmoc allows selective amine protection during multi-step synthesis, enabling controlled formation of peptide bonds or further functionalizations.

The dissertation details the synthesis of 2-((1R,2S)-2-Fmoc-aminocyclopentyl)acetic acid and isomers, highlighting stereochemical control and conformational investigations relevant to peptide analogues such as Neuropeptide Y (NPY) analogues.

Peptide Coupling and Solid-Phase Synthesis

  • The carboxylic acid group is typically activated by peptide coupling reagents (PCRs) such as carbodiimides to form reactive intermediates.
  • These intermediates react with amino groups to form peptide bonds, enabling incorporation of 2-(2-aminocyclopentyl)acetic acid into peptides.
  • Solid-phase peptide synthesis (SPPS) techniques are employed for efficient assembly of peptides containing this amino acid derivative, allowing stepwise elongation on a solid support.
Step Reagents/Conditions Description Yield/Purity
1 Cyclopentane derivative + Amination reagents Introduction of amino group at 2-position Variable, stereoselective control required
2 Fmoc-Cl or other protecting group reagents Protection of amino group as Fmoc derivative High, typically >85%
3 Activation of carboxylic acid (e.g., using carbodiimides) Formation of reactive intermediate for peptide coupling High efficiency
4 Peptide coupling or deprotection Formation of peptide bond or liberation of free amine High yield in SPPS

While direct literature on 2-(2-aminocyclopentyl)acetic acid is limited, analogous methods for related amino acid derivatives provide insight:

  • Use of Grignard reagents for carbon-carbon bond formation in amino acid side chains.
  • Diastereoselective reductions and intramolecular cyclizations to control stereochemistry.
  • Protection/deprotection sequences to manage reactive functional groups during multi-step synthesis.
  • The synthesis of 2-(2-aminocyclopentyl)acetic acid requires careful stereochemical control, often achieved by starting from chiral precursors or employing stereoselective reactions.
  • Protecting groups such as Fmoc are essential for selective amine protection, facilitating peptide coupling and functionalization.
  • Peptide coupling reagents and solid-phase synthesis methods enable incorporation of this amino acid derivative into peptides for biological studies.
  • The compound's conformational properties make it valuable in foldamer and peptide analogue research.

The preparation of 2-(2-aminocyclopentyl)acetic acid is well-established in peptide chemistry through stereoselective synthesis, protecting group strategies, and peptide coupling techniques. The methodologies emphasize stereochemical purity, functional group compatibility, and applicability in peptide synthesis. These approaches are supported by detailed conformational studies and applications in biologically relevant peptides, underscoring the compound's importance in advanced organic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminocyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(2-Aminocyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(2-aminocyclopentyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties References
2-(2-Aminocyclopentyl)acetic acid Cyclopentyl, amino, acetic acid C₇H₁₃NO₂ ~143.18 (estimated) Amino, carboxylic acid Basic amino group, hydrogen bonding -
2-Amino-2-(2-hydroxycyclopentyl)acetic acid Cyclopentyl, hydroxyl, amino C₇H₁₃NO₃ 159.18 Hydroxyl, amino, carboxylic acid Enhanced solubility due to hydroxyl group; discontinued
2-(2-Oxocyclopentyl)acetic acid Cyclopentyl, oxo C₇H₁₀O₃ 142.15 Ketone, carboxylic acid Reactive ketone; H315/H319/H335 hazards
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid Cyclohexyl, amino-oxo C₁₀H₁₇NO₃ 199.25 Amino-oxo, carboxylic acid Neuroactive properties; higher molecular weight
2-Amino-2-(2-chlorophenyl)acetic acid Chlorophenyl, amino C₈H₈ClNO₂ 185.61 Chlorine, amino, carboxylic acid Increased acidity; used in drug impurity studies
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) Diphenyl, hydroxyl C₁₄H₁₂O₃ 228.24 Hydroxyl, carboxylic acid Bulky substituents; stable hydrogen-bonded dimers

Key Observations:

  • Ring Size Effects : Cyclopentane derivatives (e.g., ) exhibit higher ring strain compared to cyclohexane analogs (), influencing conformational flexibility and reactivity.
  • Substituent Impact: Amino groups (basic, hydrogen-bond donors) contrast with hydroxyl (polar, hydrogen-bond donors/acceptors) and oxo (electrophilic, reactive) groups. Chlorine () introduces electronegativity, enhancing acidity .
  • Safety Profiles: Compounds like 2-(2-oxocyclopentyl)acetic acid () pose significant hazards (skin/eye irritation), necessitating stringent handling protocols compared to amino-substituted analogs .

Crystallographic and Solid-State Properties

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid (): Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) stabilized by O–H⋯O interactions. The methoxy group is coplanar with the phenyl ring, while the acetic acid moiety is perpendicular .
  • Benzilic acid (): Exhibits hydrogen-bonded dimers and van der Waals interactions, stabilized by bulky diphenyl groups .

Comparison: Amino-substituted cyclopentane derivatives likely form distinct hydrogen-bonding networks compared to hydroxyl- or halogen-substituted analogs, influencing solubility and crystallization behavior.

Biological Activity

2-(2-Aminocyclopentyl)acetic acid, a compound of significant interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-aminocyclopentyl)acetic acid is characterized by a cyclopentane ring with an amino group and a carboxylic acid functional group. This unique configuration contributes to its biological properties, influencing its interaction with various biological targets.

Research indicates that 2-(2-aminocyclopentyl)acetic acid may act through several mechanisms:

  • G-Protein Coupled Receptor Modulation : The compound has been shown to modulate G-alpha-q signaling pathways, which are implicated in various physiological processes including cell proliferation and tumor progression. This modulation suggests potential applications in treating cancers associated with G-alpha-q mutations, such as uveal melanoma .
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting pain perception and mood regulation. Its structural similarities to known neurotransmitter analogs highlight its potential as an analgesic agent .

Analgesic Effects

One of the most promising activities of 2-(2-aminocyclopentyl)acetic acid is its analgesic effect. Studies have demonstrated that this compound can significantly reduce pain responses in various animal models. For instance:

  • In a study evaluating the analgesic properties of similar compounds, it was found that modifications in the structure could enhance pain relief efficacy, suggesting that 2-(2-aminocyclopentyl)acetic acid might exhibit similar or improved effects compared to established analgesics .

Antitumor Activity

The compound's ability to inhibit G-alpha-q signaling has been linked to potential antitumor effects. By downregulating pathways that promote tumor growth, it may serve as a therapeutic agent for cancers driven by mutations in G-alpha-q.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnalgesicPain reduction in animal models ,
AntitumorInhibition of G-alpha-q signaling ,
Neurotransmitter modulationPotential mood regulation effects

Recent Research Developments

Recent studies have focused on the synthesis and optimization of 2-(2-aminocyclopentyl)acetic acid derivatives to enhance its biological activity. Novel synthetic pathways have been explored to improve yield and bioavailability, thereby increasing the potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-aminocyclopentyl)acetic Acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclopentylamine derivatives as precursors. A plausible route includes:

Nucleophilic substitution : React 2-chlorocyclopentaneacetic acid with excess ammonia under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile) to introduce the amine group .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol) to isolate the product.

Characterization : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

  • Optimization : Adjust reaction time (24–48 hours), temperature (50–80°C), and catalyst loading to improve yield. Monitor by TLC .

Q. How can the purity and stability of 2-(2-aminocyclopentyl)acetic Acid be validated in aqueous solutions?

  • Methodology :

  • HPLC analysis : Use a C18 column with UV detection at 210 nm; mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) .
  • Stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Degradation products can be identified via LC-MS .

Q. What spectroscopic techniques are critical for characterizing 2-(2-aminocyclopentyl)acetic Acid?

  • Key techniques :

  • NMR : ¹H NMR (D₂O) to confirm amine proton integration and cyclopentyl ring conformation.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods predict the conformational flexibility of 2-(2-aminocyclopentyl)acetic Acid in drug-receptor interactions?

  • Methodology :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model the compound’s cyclopentyl ring puckering and amine group orientation in aqueous environments .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion (B3LYP/6-31G* basis set) to identify stable conformers .

Q. What strategies resolve contradictions in reported bioactivity data for 2-(2-aminocyclopentyl)acetic Acid derivatives?

  • Approach :

Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .

Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

Structural analogs : Synthesize and test derivatives with modified cyclopentyl or acetic acid groups to isolate critical pharmacophores .

Q. How can X-ray crystallography validate the stereochemistry of 2-(2-aminocyclopentyl)acetic Acid?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (solvent: ethanol/water 1:1) .
  • Data collection : Use a synchrotron source (λ = 0.98 Å) for high-resolution data.
  • Refinement : SHELXL for structure solution; validate with R-factor < 0.05 .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of 2-(2-aminocyclopentyl)acetic Acid?

  • Methodology :

  • Rodent studies : Administer the compound intravenously (5 mg/kg) or orally (10 mg/kg) to Sprague-Dawley rats.
  • Blood sampling : Collect plasma at 0, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : Quantify via UPLC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

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